2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

Overview

Description

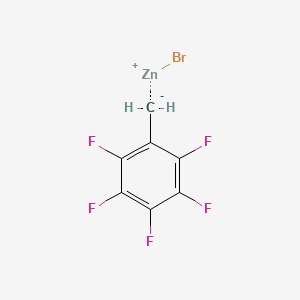

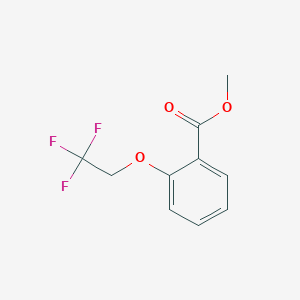

“2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 376637-84-2 . It has a molecular weight of 274.65 .

Molecular Structure Analysis

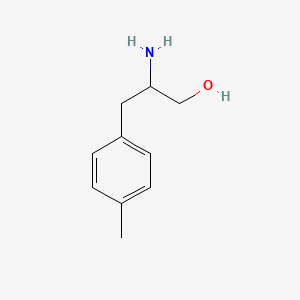

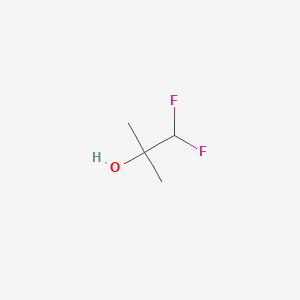

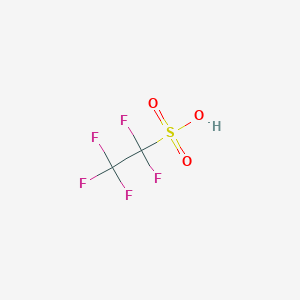

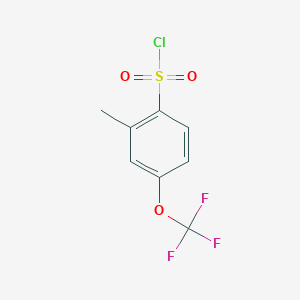

The InChI code for this compound is1S/C8H6ClF3O3S/c1-5-4-6 (15-8 (10,11)12)2-3-7 (5)16 (9,13)14/h2-4H,1H3 . This indicates that the compound has a benzene ring with a methyl group (CH3) at position 2, a trifluoromethoxy group (OCF3) at position 4, and a sulfonyl chloride group (SO2Cl) also attached to the benzene ring . Chemical Reactions Analysis

While specific reactions involving “2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride” are not available, benzenesulfonyl chlorides are generally reactive towards nucleophiles, and can participate in nucleophilic substitution reactions .Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis and Crystal Structure : The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related to 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, have been conducted. These studies reveal detailed molecular and electronic structures, important for understanding the compound's reactivity and properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Kinetics and Reaction Mechanisms

- Solvent Nucleophilicity and Solvolyses : Research on benzenesulfonyl chlorides, including studies on solvent nucleophilicity and solvolyses, provides insight into the reaction mechanisms and kinetics of these compounds. These findings are relevant for understanding the behavior of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in various chemical environments (Kevill & D’Souza, 1999).

Applications in Organic Synthesis

- Magnetic Reagents in Alkylation : The development and application of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents have been explored. These reagents, which are related to 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, demonstrate the potential for efficient retrieval and reusability in methylation/alkylation reactions (Faisal et al., 2017).

- Friedel-Crafts Sulfonylation : Studies on Friedel-Crafts sulfonylation in ionic liquids using benzenesulfonyl chlorides, including 4-methyl benzenesulfonyl chloride, highlight the enhanced reactivity and yields of these reactions under specific conditions. These findings are pertinent to the application of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride in similar contexts (Nara, Harjani, & Salunkhe, 2001).

Pharmaceutical and Biomedical Research

- Antibacterial Screening : The synthesis and antibacterial screening of benzenesulfonyl derivatives, which can be extrapolated to the study of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride, provide insights into the potential biomedical applications of these compounds (Kawsar et al., 2016).

Material Science and Polymer Research

- Preparation of Latent Curing Agents : The synthesis of derivatives through the reaction with benzenesulfonyl chloride, and their application in curing epoxy resin, demonstrates the relevance of such compounds in material science, particularly in the development of polymers and coatings (Lei et al., 2015).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound is a type of sulfonyl chloride, which are known to be reactive and can undergo various chemical reactions. Specifically, 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride may participate in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .

Biochemical Pathways

The compound’s ability to participate in palladium-catalyzed desulfitative arylation suggests it may influence pathways involving thiophenes and pyrroles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive molecules could potentially influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride . .

properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBLEBINYONYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.